N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide, commonly referred to as Indisetron, is a synthetic compound primarily used for its antiemetic properties. It is designed to prevent nausea and vomiting associated with chemotherapy, particularly by acting as an antagonist of serotonin receptors in the gastrointestinal tract and central nervous system. The compound's efficacy in clinical settings has been documented, leading to its approval for medical use in various countries.
Indisetron is derived from a bicyclic structure that incorporates both indazole and diazabicyclononane moieties. The compound's synthesis and properties have been extensively studied and documented in various scientific literature, including databases such as PubChem and BenchChem, which provide comprehensive chemical data and synthesis methods .
Indisetron belongs to the class of compounds known as serotonin receptor antagonists, specifically targeting the 5-HT3 receptor subtype. This classification places it among other well-known antiemetic agents used in clinical practice, such as ondansetron and granisetron.
The synthesis of N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide typically involves several key steps:
These synthetic routes are optimized for yield and purity, often employing techniques like continuous flow reactors and purification methods such as crystallization and chromatography .
The molecular structure of N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide can be described using various chemical notations:
The structure features a complex arrangement of nitrogen-containing rings that contribute to its biological activity .
Indisetron undergoes several chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . These modifications can lead to derivatives with varied pharmacological activities.
Indisetron exerts its pharmacological effects primarily through the inhibition of serotonin receptors, particularly the 5-HT3 subtype. By binding to these receptors in the gastrointestinal tract and central nervous system, it prevents the signaling pathways that lead to nausea and vomiting:
Studies have shown that this compound effectively reduces cisplatin-induced emesis in clinical settings .
Indisetron possesses distinct physical and chemical properties that define its behavior:
These properties are crucial for its formulation into pharmaceutical products .
N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide finds significant applications in medical science:
The compound's role in clinical settings underscores its importance in improving patient outcomes during cancer treatment .
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8